molecular formula C18H23NO3 B11158443 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one

Cat. No.: B11158443
M. Wt: 301.4 g/mol
InChI Key: XAFMHHJGVRCWHU-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one reveals a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 15.3519 Å, b = 9.4005 Å, c = 9.9702 Å, and β = 106.954°. The chromen-2-one core adopts a planar conformation, with the 4-methyl and 8-methyl groups oriented perpendicular to the aromatic plane. The 4-methylpiperidino side chain exhibits a chair conformation, stabilized by an intramolecular O–H⋯N hydrogen bond between the hydroxyl group at position 7 and the piperidino nitrogen (bond length: 2.72 Å).

Intermolecular C–H⋯O hydrogen bonds (C11–H11⋯O2; 2.89 Å) link adjacent molecules into C(4) chains along the c-axis, while π–π interactions between aromatic rings [centroid distance: 3.57 Å] form supramolecular sheets parallel to the bc plane. These interactions contribute to the compound’s thermal stability, as evidenced by a melting point of 198–200°C.

Table 1. Crystallographic parameters of this compound.

Parameter Value
Crystal system Monoclinic
Space group P2~1~/c
a (Å) 15.3519
b (Å) 9.4005
c (Å) 9.9702
β (°) 106.954
Volume (ų) 1376.32
Z 4

Nuclear Magnetic Resonance (NMR) Spectral Assignments

$$^{1}\text{H}$$-NMR Proton Environment Analysis

The $$^{1}\text{H}$$-NMR spectrum (400 MHz, DMSO-d~6~) exhibits distinct resonances corresponding to the compound’s substituents:

  • A singlet at δ 2.36 ppm integrates for 6H, assigned to the 4- and 8-methyl groups.
  • The 7-hydroxyl proton appears as a broad singlet at δ 10.52 ppm, characteristic of intramolecular hydrogen bonding.
  • The 4-methylpiperidino moiety shows resonances at δ 2.81 ppm (N–CH~3~, triplet), δ 2.45–2.65 ppm (methylene protons adjacent to nitrogen, multiplet), and δ 1.40–1.80 ppm (piperidino ring protons, multiplet).
  • Aromatic protons at positions 5 and 3 resonate as doublets at δ 6.70 ppm (J = 8.7 Hz) and δ 7.59 ppm (J = 8.8 Hz), respectively.
$$^{13}\text{C}$$-NMR Carbon Skeleton Profiling

The $$^{13}\text{C}$$-NMR spectrum (100 MHz, DMSO-d~6~) confirms the chromen-2-one scaffold:

  • The carbonyl carbon (C2) resonates at δ 160.1 ppm.
  • Aromatic carbons C7–C10 appear between δ 112.4–155.7 ppm, with C7 (hydroxyl-bearing) deshielded to δ 155.7 ppm due to hydrogen bonding.
  • Methyl carbons at positions 4 and 8 are observed at δ 20.8 ppm and δ 21.3 ppm, respectively.
  • The piperidino methyl carbon (N–CH~3~) resonates at δ 46.2 ppm, while the methylene bridge (C6–CH~2~) appears at δ 58.9 ppm.

Table 2. Key $$^{13}\text{C}$$-NMR assignments.

Carbon Position δ (ppm) Assignment
C2 160.1 Carbonyl
C7 155.7 Hydroxyl-bearing aromatic
C4–CH~3~ 20.8 Methyl
C8–CH~3~ 21.3 Methyl
N–CH~3~ 46.2 Piperidino methyl

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 329.1765 [M + H]⁺ (calculated for C~19~H~24~N~2~O~3~: 329.1768). Major fragmentation pathways include:

  • Loss of the 4-methylpiperidino group (m/z 229.0842, C~13~H~13~O~3~⁺).
  • Cleavage of the chromenone ring, yielding a fragment at m/z 145.0284 (C~7~H~5~O~3~⁺).
  • Dehydration of the hydroxyl group (m/z 311.1659, C~19~H~22~N~2~O~2~⁺).

Infrared (IR) Vibrational Signatures of Functional Groups

IR spectroscopy (KBr pellet) identifies critical functional groups:

  • A broad band at 3250 cm⁻¹ corresponds to O–H stretching of the hydrogen-bonded hydroxyl group.
  • The carbonyl (C=O) stretch appears at 1705 cm⁻¹, slightly redshifted due to conjugation with the aromatic system.
  • C–N stretching vibrations of the piperidino group are observed at 1245 cm⁻¹.
  • Aromatic C–H bending modes occur at 835 cm⁻¹ and 755 cm⁻¹.

Comparative Structural Analysis with Chromen-2-one Congeners

The introduction of the 4-methylpiperidino group distinguishes this compound from simpler chromen-2-one derivatives:

  • 7-Hydroxy-4-methylcoumarin : Lacks the piperidino substituent, resulting in reduced solubility in polar solvents.
  • 8-[(4-Methylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one : The piperazine analog exhibits stronger hydrogen-bonding networks due to additional nitrogen sites.
  • 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one : Methoxy substitution at C6 alters electronic distribution, shifting UV-Vis absorption maxima by 15 nm compared to the title compound.

Table 3. Melting points of chromen-2-one derivatives.

Compound Melting Point (°C)
This compound 198–200
7-Hydroxy-4-methylcoumarin 185–187
8-[(4-Methylpiperazinyl)methyl]-7-hydroxycoumarin 205–207

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C18H23NO3/c1-11-4-6-19(7-5-11)10-14-9-15-12(2)8-16(20)22-18(15)13(3)17(14)21/h8-9,11,21H,4-7,10H2,1-3H3

InChI Key

XAFMHHJGVRCWHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C

Origin of Product

United States

Preparation Methods

Mannich Reaction Strategy

7-Hydroxy-4,8-dimethylcoumarin reacts with formaldehyde and 4-methylpiperidine in acetic acid at 60°C for 6 hours. The Mannich reaction targets the activated C-6 position, facilitated by the electron-donating hydroxyl group at C-7. This one-pot method achieves 65–70% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Mechanistic Insight:
The reaction proceeds via iminium ion formation between formaldehyde and 4-methylpiperidine, followed by nucleophilic attack by the coumarin’s C-6 carbon.

Alkylation via Brominated Intermediates

An alternative route involves brominating 7-hydroxy-4,8-dimethylcoumarin at C-6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light. The resulting 6-bromo derivative reacts with 4-methylpiperidine in acetonitrile with cesium carbonate as a base, yielding the target compound in 75% yield.

Optimization Note:

  • Base Selection: Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in polar aprotic solvents.

  • Temperature: Reactions conducted at 0°C minimize side product formation.

Spectroscopic Characterization and Validation

1H NMR Analysis (DMSO-d₆):

  • δ 2.27 (s, 3H, C4-CH₃)

  • δ 2.54 (s, 3H, C8-CH₃)

  • δ 3.12–3.45 (m, 5H, piperidine-H)

  • δ 6.03 (s, 1H, C3-H)

  • δ 10.48 (s, 1H, C7-OH)

LC-MS Data:

  • Molecular Ion: m/z 343.2 [M+H]⁺

  • Purity: >98% (HPLC, C18 column, 0.1% TFA/ACN)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Mannich Reaction65–7095One-pot synthesis
Alkylation (Cs₂CO₃)7598Higher regioselectivity

The alkylation route offers superior yield and purity, albeit requiring pre-functionalized intermediates. The Mannich method, while simpler, demands rigorous pH control to avoid hydroxyl group deprotonation.

Industrial-Scale Considerations

For large-scale production (>1 kg), the alkylation pathway is preferred due to:

  • Solvent Recovery: Acetonitrile is efficiently recycled via distillation.

  • Catalyst Reusability: Cs₂CO₃ is recovered via aqueous extraction (85% recovery).

  • Cost Efficiency: Bromination reagents (NBS) are cheaper than formaldehyde derivatives.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Chemistry

This compound is utilized as a fluorescent probe in various chemical analyses. Its unique structure allows for significant fluorescence properties, making it valuable in analytical chemistry for detecting and quantifying other substances.

Biology

Research indicates that 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one may act as an enzyme inhibitor , impacting cellular signaling pathways. Its interaction with specific molecular targets can lead to significant biological effects.

Medicine

The compound has been studied for its potential therapeutic effects , particularly in the following areas:

  • Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis.
  • Anticancer Activity : Preliminary studies suggest efficacy against various cancer types, including breast and prostate cancers. It induces apoptosis in cancer cells and inhibits tumor growth .

Case Studies

  • Anticancer Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The results suggest a promising role in cancer therapy through mechanisms that induce cell death and inhibit proliferation.
  • Inflammation Models : Another investigation found that this compound effectively decreased pro-inflammatory cytokines in animal models of inflammation, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine Substitution : The 4-methylpiperidine group in the target compound (301.38 g/mol) increases molecular weight compared to the piperazine analog (288.34 g/mol). Piperazine derivatives often exhibit better solubility due to nitrogen-rich moieties, while piperidine groups may enhance membrane permeability .
  • Phenyl vs. Alkyl Substitution : Bulky aryl groups (e.g., 4-phenyl in triazole hybrids) correlate with stronger antitumor activity (IC₅₀ =16.80 µM) compared to simpler alkyl substituents (e.g., 4-methyl, IC₅₀ >20 µM) .

Cytotoxic Activity

  • 7-Hydroxy-4-methyl-2H-chromen-2-one (Compound 2) : Exhibited moderate cytotoxicity (IC₅₀ >20 µM) against tested cell lines .
  • Triazole Hybrid 5a: Demonstrated significant activity against gastric adenocarcinoma (AGS) cells (IC₅₀ =16.80 ±0.83 µM) .

Antimicrobial Activity

  • 4,5-Dimethyl Analogs (Compound 15) : Showed bactericidal effects against Gram-positive strains, likely due to enhanced lipophilicity from methyl groups .
  • Piperazinyl Derivatives : Piperazine-substituted coumarins () are hypothesized to disrupt microbial membranes via cationic interactions .

Computational and Structural Insights

  • DFT Studies : The piperazinyl analog () was optimized using B3LYP/6-311G(d,p), revealing a planar chromen-2-one ring and a flexible piperazine side chain, which may facilitate binding to hydrophobic enzyme pockets .

Biological Activity

7-Hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one, a synthetic compound belonging to the coumarin class, exhibits significant biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically employs the Pechmann condensation reaction , which involves the condensation of phenols with β-ketoesters in the presence of strong acid catalysts such as aluminum chloride or sulfuric acid. Recent advancements have also explored environmentally friendly methods, including the use of ionic liquids as catalysts under solvent-free conditions .

PropertyValue
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
IUPAC Name7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
InChI KeyXAFMHHJGVRCWHU-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, affecting pathways involved in inflammation and cancer progression.
  • Cellular Signaling : It influences cellular signaling pathways, which can lead to anti-inflammatory and anticancer effects .

Therapeutic Applications

Recent studies have highlighted several therapeutic potentials:

  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Research indicates its efficacy against various cancer types, including breast and prostate cancers. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

  • Anticancer Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting a promising role in cancer therapy .
  • Inflammation Models : Another investigation found that this compound effectively decreased pro-inflammatory cytokines in animal models of inflammation, indicating its potential as an anti-inflammatory agent .

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